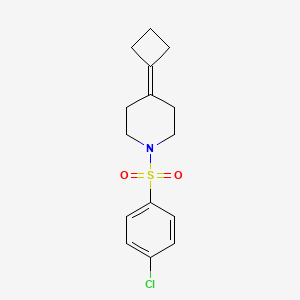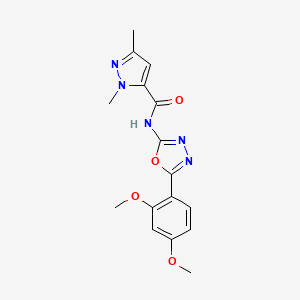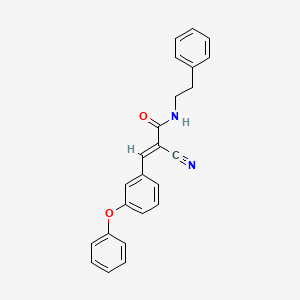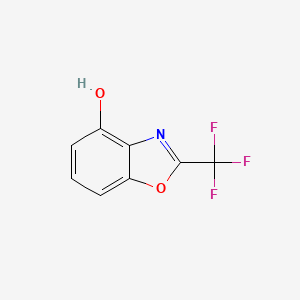![molecular formula C11H11N3O B2803897 1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one CAS No. 111303-44-7](/img/structure/B2803897.png)
1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-11H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11-one is a research chemical . It has a molecular formula of C11H11N3O and a molecular weight of 201.22 g/mol .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11-one derivatives, a new class of ‘pyracridones’, i.e. 2-azapyracridones, was performed by the condensation of 3-methoxycarbonyl-4-piperidones and 2-aminopyridines in polyphosphoric acid .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11-one can be represented by the SMILES notation: C1CNCC2=C1N=C3C=CC=CN3C2=O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11-one include the condensation of 3-methoxycarbonyl-4-piperidones and 2-aminopyridines in polyphosphoric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11-one include a molecular weight of 201.22 g/mol and a molecular formula of C11H11N3O .Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
1,2,3,4-Tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one derivatives, known as 'pyracridones', have been synthesized for exploring new chemical structures. These derivatives are prepared through the condensation of various compounds, demonstrating the chemical flexibility and potential for creating novel compounds in this family (Huber et al., 1987).
Antiviral and Antimicrobial Properties
Some derivatives of this compound have shown promising antiviral activity against herpes simplex virus (HSV). This suggests potential applications in developing antiviral agents using these compounds (Nasr & Gineinah, 2002). Additionally, certain dipyrido[1,2-a:4',3'-d]pyrimidin-11-one derivatives have demonstrated bactericidal activity against Pseudomonas aeroginosa and fungicidal activity against Fusarium, indicating their potential as antimicrobial agents (Bentabed-Ababsa et al., 2010).
Potential in Treating Inflammation
Derivatives of this compound have been studied for their anti-inflammatory properties. Some derivatives exhibited better edema inhibition than known anti-inflammatory drugs, suggesting their potential as novel anti-inflammatory agents (Abdelgawad et al., 2018).
Applications in Drug Synthesis
The compound and its derivatives are used as intermediates in the synthesis of various other compounds. This application is crucial in pharmaceutical research for the development of new drugs and treatments (Fülöp et al., 1979).
Potential in Platelet Aggregation Inhibition
New derivatives of this compound have been found to inhibit platelet aggregation. This indicates its potential in the development of treatments for thrombotic disorders (Hou et al., 1995).
Propiedades
IUPAC Name |
1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11-8-7-12-5-4-9(8)13-10-3-1-2-6-14(10)11/h1-3,6,12H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGPDBQJQDZUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C3C=CC=CN3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)urea](/img/structure/B2803814.png)
![1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2803815.png)
![1-(4-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2803819.png)


![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2803823.png)



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2803830.png)



